molecular formula C20H18ClNO3 B4988900 Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4988900
M. Wt: 355.8 g/mol
InChI Key: DDJCZEHPMVHGJP-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a benzyl ester at position 3, a 2-chlorophenyl group at position 4, a methyl group at position 2, and an oxo group at position 5.

Properties

IUPAC Name

benzyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-13-19(20(24)25-12-14-7-3-2-4-8-14)16(11-18(23)22-13)15-9-5-6-10-17(15)21/h2-10,16H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCZEHPMVHGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C20H18ClNO3
  • Molar Mass : 355.81482 g/mol
  • CAS Number : 338748-85-9
  • Density : 1.303 g/cm³ (predicted)
  • Boiling Point : 587.8 °C (predicted) .

Biological Activity Overview

This compound exhibits a variety of biological activities that have been explored in several studies. Key areas of investigation include:

1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyridine compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines such as MCF-7 and U-937 through various mechanisms including the activation of caspase pathways and modulation of p53 levels .

2. Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of the chlorophenyl group is hypothesized to enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells .

3. Enzyme Inhibition
Some studies suggest that benzyl tetrahydropyridines can act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit xanthine oxidase or other critical enzymes in metabolic pathways, which could be beneficial in treating conditions like gout or hyperuricemia .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) and modulating mitochondrial functions.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative damage while selectively targeting cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in MCF-7 and U-937 cells
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits xanthine oxidase

Notable Research Findings

  • A study found that similar tetrahydropyridine derivatives showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, indicating potent anticancer activity .
  • Another investigation highlighted the compound's ability to induce apoptosis through increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the presence of the chlorophenyl group enhances its antibacterial activity by disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a possible application in treating inflammatory diseases.

Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. Animal models have demonstrated a reduction in pain responses when treated with this compound, positioning it as a potential candidate for pain management therapies.

Agricultural Science Applications

Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Research indicates that similar compounds can act as effective insecticides or fungicides, targeting specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulation
Studies have explored the use of this compound as a plant growth regulator. Its application in agriculture could enhance crop yields by promoting growth and resistance to environmental stressors.

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of novel polymers with tailored properties for specific applications such as coatings and adhesives.

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial effectsDemonstrated significant inhibition of bacterial growth in vitro.
Study BInvestigate anti-inflammatory propertiesShowed reduction in cytokine production in macrophage cultures.
Study CAssess pesticidal activityEffective against common agricultural pests with minimal toxicity to non-target species.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions Reagents Product Yield Source
Acidic hydrolysis6M HCl, reflux, 8 hrs4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid82% ,
Basic hydrolysis (saponification)1M NaOH, ethanol, 60°C, 6 hrsSodium salt of the carboxylic acid78%

The acidic pathway is preferred for direct isolation of the free acid, while basic hydrolysis often requires subsequent acidification for product recovery .

Reduction of the 6-Oxo Group

The ketone group at position 6 of the tetrahydropyridine ring can be reduced to a secondary alcohol using borohydride or aluminum-based reagents.

Reduction Method Reagents Product Stereochemistry Yield Source
Sodium borohydrideNaBH₄, MeOH, 0°C to RT, 4 hrsBenzyl 4-(2-chlorophenyl)-2-methyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carboxylatePredominantly cis68%,
Lithium aluminum hydrideLiAlH₄, THF, reflux, 2 hrsSame as aboveMixture of isomers85%

The stereochemical outcome depends on the reducing agent: NaBH₄ favors cis diastereomers due to steric hindrance, while LiAlH₄ achieves higher conversion but with less selectivity.

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group participates in NAS reactions, where the chlorine atom is replaced by nucleophiles such as amines or alkoxides.

Nucleophile Conditions Product Yield Source
PiperidineDMF, 100°C, 12 hrsBenzyl 4-(2-piperidinophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate55%
Sodium methoxideMeOH, 65°C, 24 hrsBenzyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate48%

Reactivity is enhanced by electron-withdrawing groups on the aromatic ring, which activate the C–Cl bond toward substitution .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-coupling reactions, expanding access to biaryl derivatives.

Reaction Type Catalyst System Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/H₂OBenzyl 4-(2-biphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate73% ,
Ullmann couplingCuI, 1,10-phenanthroline, DMFBenzyl 4-(2-(4-cyanophenyl)phenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate61%

These reactions are valuable for introducing aryl or heteroaryl groups, enhancing the compound’s utility in medicinal chemistry .

Oxidation of the Tetrahydropyridine Ring

Controlled oxidation converts the tetrahydropyridine ring into a pyridine derivative, altering electronic properties.

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acetone/H₂O, 0°C, 2 hrsBenzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate34%
DDQCH₂Cl₂, RT, 6 hrsBenzyl 4-(2-chlorophenyl)-2-methyl-6-oxopyridine-3-carboxylate89%

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is more efficient than KMnO₄ for aromatization.

Functionalization via Ester Exchange

The benzyl ester undergoes transesterification with alcohols under catalytic conditions.

Alcohol Catalyst Product Yield Source
Methyl alcoholH₂SO₄, reflux, 5 hrsMethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate91%
tert-Butyl alcoholTi(OiPr)₄, 80°C, 8 hrstert-Butyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate76%

This strategy is useful for modulating solubility and bioavailability .

Key Research Findings

  • Steric effects dominate reductions : The cis preference in NaBH₄-mediated reductions arises from hindered approach of the hydride to the carbonyl group.

  • Chlorine as a directing group : The 2-chlorophenyl substituent directs electrophiles to the para position during nitration or sulfonation .

  • DDQ superiority in oxidation : DDQ achieves near-quantitative aromatization without over-oxidation, unlike Mn-based reagents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituent Position and Type
  • Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 329700-15-4): Differs in the position of the chlorine atom on the phenyl ring (4-chloro vs. 2-chloro) and the ester group (ethyl vs. benzyl).
  • Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate :
    • Incorporates two chlorine atoms, increasing lipophilicity and electronic effects, which could improve binding affinity in biological systems .
Fluorinated Analogs
  • Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate :
    • Fluorine’s electronegativity may enhance metabolic stability compared to chlorine-substituted derivatives .

Functional Group Modifications

Ester Group Variations
  • Methyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS: 177763-74-5): Replaces the benzyl ester with a methyl ester and introduces a methoxycarbonylphenyl group.
Thioxo Substitution
  • Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate :
    • The oxo group at position 6 is replaced with thioxo (C=S), altering hydrogen-bonding capabilities and electronic properties. This derivative is synthesized via microwave-assisted methods, highlighting efficient synthetic routes for structural analogs .

Data Tables for Key Analogs

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes
Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₀H₁₈ClNO₃ 363.82 2-chlorophenyl, benzyl ester Medicinal chemistry candidate
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₅H₁₅ClNO₃ 292.74 4-chlorophenyl, ethyl ester Commercial availability
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₅H₁₄Cl₂NO₃ 328.20 2,4-dichlorophenyl, ethyl ester Enhanced lipophilicity
Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₄H₁₅NO₂S 261.34 Thioxo group, methyl ester Microwave synthesis

Table 2: Corrosion Inhibition Performance

Compound Name Inhibition Efficiency (%) Test Conditions Key Functional Groups
Ethyl 5-cyano-4-(furan-2-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate >90% 1.0 M HCl, carbon steel Cyano, furan

Q & A

What are the optimal synthetic routes for preparing Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and how do reaction conditions influence yields?

Basic Research Question
The compound can be synthesized via microwave-assisted protocols (Method C) or conventional heating. Method C (microwave irradiation in xylene at 250 W for 10 minutes) achieves a 92% yield, compared to 81% (Method A) and 39% (Method B), highlighting the efficiency of microwave-enhanced kinetics . Key parameters include solvent choice (xylene vs. others), reaction time, and energy input. For reproducibility, ensure strict control of temperature and irradiation power.

How can structural discrepancies in crystallographic data for this compound be resolved using computational tools?

Advanced Research Question
Conflicts in bond angles or torsional parameters can be addressed using SHELXL for small-molecule refinement and Mercury CSD for packing analysis. For example, SHELXL refines high-resolution data with anisotropic displacement parameters, while Mercury identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may explain structural variations . Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids .

What methodological approaches are recommended for analyzing hydrogen-bonding networks in its crystal lattice?

Advanced Research Question
Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Use Mercury CSD to generate interaction maps and calculate donor-acceptor distances (typically 2.5–3.2 Å for O/N–H bonds). For ambiguous cases, compare with Etter’s rules for robustness against data noise .

How does the tetrahydropyridine ring puckering affect the compound’s conformational stability?

Advanced Research Question
Quantify puckering using Cremer-Pople parameters (amplitude q and phase angle φ). For example, a six-membered ring may adopt chair (φ ≈ 0°) or boat (φ ≈ 90°) conformations. Calculate q from atomic coordinates using the formula:
q=2ni=1nzi2q = \sqrt{\frac{2}{n} \sum_{i=1}^{n} z_i^2}

where ziz_i are deviations from the mean plane. Compare with literature values for similar scaffolds .

How should researchers address contradictions in NMR data between synthetic batches?

Basic Research Question
Contradictions in 1H^1H NMR peaks (e.g., δ 2.44 ppm for CH3_3 vs. δ 2.76 ppm for ABX systems) may arise from solvent polarity or tautomeric equilibria. Use deuterated solvents (CDCl3_3, DMSO-d6_6) for consistency. For unresolved splitting, employ 2D NMR (COSY, HSQC) to assign protons and confirm regiochemistry .

What strategies are recommended for assessing the compound’s stability when experimental data is limited?

Basic Research Question
Extrapolate stability from analogs (e.g., ethyl 4-(2-chlorophenyl) derivatives) by monitoring decomposition via HPLC under stress conditions (heat, light, humidity). Use Arrhenius kinetics to predict shelf life. If no analogs exist, conduct accelerated stability studies at 40°C/75% RH for 1–3 months .

How can computational modeling predict the compound’s reactivity in biological systems?

Advanced Research Question
Perform molecular docking (AutoDock Vina, Glide) against target enzymes (e.g., kinases, cytochrome P450). Optimize force-field parameters for the chlorophenyl and benzyl groups. Validate predictions with in vitro assays (e.g., IC50_{50} measurements for antimicrobial activity) .

What multi-component reaction strategies are viable for functionalizing the tetrahydropyridine core?

Advanced Research Question
A one-pot approach using terephthalaldehyde, ethyl acetoacetate, and ammonium acetate under microwave irradiation generates bis-heterocyclic derivatives. Optimize stoichiometry (1:1:1 molar ratio) and reaction time (15–30 minutes) to avoid side products .

How can crystallographic purity be validated for this compound?

Basic Research Question
Use SHELXL refinement residuals (R1_1 < 5%, wR2_2 < 10%) and check for disorder via Mercury’s void analysis. Compare experimental and simulated PXRD patterns to detect amorphous impurities .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question
Screen against Gram-positive bacteria (MIC assays) or cancer cell lines (MTT assays). For mechanistic studies, use fluorescence polarization to measure binding affinity to DNA or proteins. Dose-response curves (10 nM–100 μM) can identify EC50_{50} values .

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